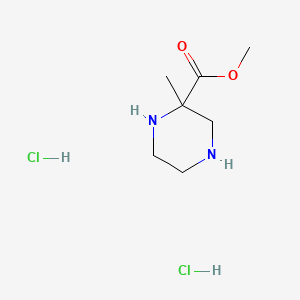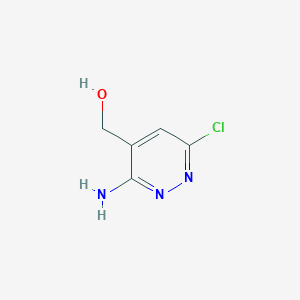![molecular formula C15H16BrN3 B13465485 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-Azabicyclo[221]heptan-2-yl}-6-bromoquinolin-3-amine is a complex organic compound featuring a quinoline core substituted with a bromine atom and an azabicycloheptane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the quinoline and bromine substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline core or the azabicycloheptane moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides .
Aplicaciones Científicas De Investigación
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: It may be used in the synthesis of materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The azabicycloheptane moiety can enhance binding affinity, while the bromine atom may participate in halogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile
- 2-oxa-5-azabicyclo[2.2.1]heptan-4-ylmethanol
Uniqueness
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine is unique due to the presence of both a bromine-substituted quinoline and an azabicycloheptane moiety. This combination of structural features can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C15H16BrN3 |
|---|---|
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-6-bromoquinolin-3-amine |
InChI |
InChI=1S/C15H16BrN3/c16-10-2-4-14-12(6-10)15(13(17)7-18-14)19-8-9-1-3-11(19)5-9/h2,4,6-7,9,11H,1,3,5,8,17H2 |
Clave InChI |
NIBGOBJRWUVAFG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CN2C3=C4C=C(C=CC4=NC=C3N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



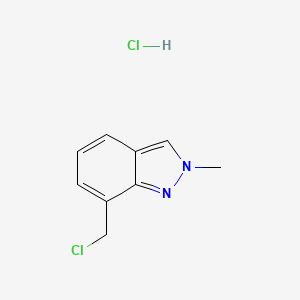
![4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate](/img/structure/B13465412.png)
![N-{4-[(5,6-dibromopyridin-2-yl)amino]butyl}acetamide](/img/structure/B13465416.png)
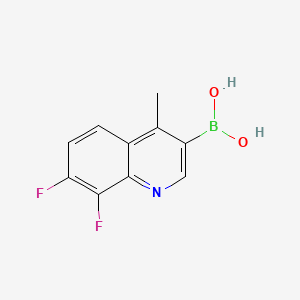

![tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate](/img/structure/B13465433.png)
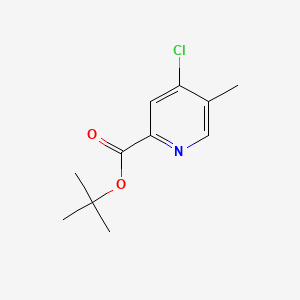
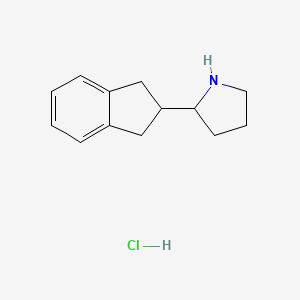
![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
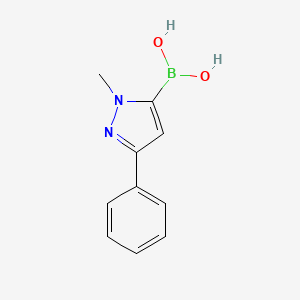
amine](/img/structure/B13465467.png)
